Cas no 2171299-19-5 (4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid)

4-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tetrahydrofuran (oxolane) ring and an N-methylated backbone, which enhance conformational control and metabolic stability in synthetic peptides. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained secondary structures or modulating peptide physicochemical properties. Its stereochemically defined (2R) configuration enables precise control over peptide folding and bioactivity. The carboxylic acid moiety facilitates straightforward coupling to resin-bound peptides or other amino acid residues during chain elongation.
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid structure
2171299-19-5 structure
Product name:4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid
CAS No:2171299-19-5
MF:C26H30N2O6
Molecular Weight:466.526207447052
CID:5950685
PubChem ID:165528120

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid
    • 4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
    • EN300-1496895
    • 2171299-19-5
    • インチ: 1S/C26H30N2O6/c1-3-8-22(24(29)28(2)23-15-33-13-21(23)25(30)31)27-26(32)34-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t21?,22-,23?/m1/s1
    • InChIKey: MBBXSCPZFONRBK-OOMBGRCJSA-N
    • SMILES: O1CC(C(=O)O)C(C1)N(C)C([C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 466.21038668g/mol
  • 同位素质量: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 723
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 105Ų

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1496895-500mg
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1496895-1000mg
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
1000mg
$3368.0 2023-09-28
Enamine
EN300-1496895-250mg
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1496895-5.0g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
5g
$9769.0 2023-06-05
Enamine
EN300-1496895-0.25g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1496895-2.5g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1496895-10000mg
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1496895-0.1g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1496895-2500mg
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1496895-5000mg
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
2171299-19-5
5000mg
$9769.0 2023-09-28

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid 関連文献

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acidに関する追加情報

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid (CAS No. 2171299-19-5): An Overview

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid (CAS No. 2171299-19-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Phe-NMe, is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are widely used in the synthesis of peptides and peptidomimetics. The unique structure of this compound, characterized by the presence of the Fmoc protecting group and the N-methyl substitution, makes it a valuable building block in the development of novel therapeutic agents.

The Fmoc protecting group is a crucial component of this compound, as it provides a stable and reversible method for protecting the amino group during peptide synthesis. This protection strategy is essential for preventing unwanted side reactions and ensuring the correct sequence and conformation of the final peptide product. The N-methyl substitution on the pentanamide moiety further enhances the stability and solubility of the compound, making it suitable for various applications in drug discovery and development.

Recent studies have highlighted the potential of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used as a building block in the synthesis of peptidomimetics with enhanced pharmacological properties. These peptidomimetics have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The oxolane ring in this compound adds an additional layer of complexity and functionality. The oxolane ring is known for its ability to enhance the conformational rigidity and stability of peptides, which can improve their bioavailability and pharmacokinetic properties. This feature is particularly important in the design of peptidomimetics that need to maintain specific conformations to interact effectively with target proteins or receptors.

In addition to its use in peptide synthesis, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid has also been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The Fmoc protecting group can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule at the desired site of action. This approach can improve drug delivery and reduce side effects, making it an attractive strategy in drug development.

The synthesis of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid involves several steps, including the protection of the amino group with Fmoc, the introduction of the N-methyl substitution, and the formation of the oxolane ring. These steps require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications.

The application of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid extends beyond peptide synthesis and prodrug design. It has also been investigated for its potential as a scaffold for small molecule drugs. The unique combination of functional groups in this compound allows for the introduction of various substituents that can modulate its biological activity. For example, researchers have used this compound as a starting point to develop inhibitors of specific enzymes or receptors involved in disease pathways.

In conclusion, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid (CAS No. 2171299-19-5) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an ideal candidate for developing novel therapeutic agents with improved pharmacological properties. As research continues to advance, it is likely that this compound will play an increasingly important role in drug discovery and development.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd